molecular formula C11H9BrN4S B15229065 4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Cat. No.: B15229065
M. Wt: 309.19 g/mol
InChI Key: OGDYWYJPEVYWRG-UHFFFAOYSA-N
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Description

4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS No. 886506-99-6) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a thiazole ring. Its molecular formula is C₁₁H₉BrN₄S, with a molecular weight of 309.19 g/mol and a purity of ≥97% . The structure includes a bromine atom at position 6 of the imidazopyridine ring and a methyl group at position 2, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C11H9BrN4S

Molecular Weight

309.19 g/mol

IUPAC Name

4-(6-bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H9BrN4S/c1-6-10(8-5-17-11(13)15-8)16-4-7(12)2-3-9(16)14-6/h2-5H,1H3,(H2,13,15)

InChI Key

OGDYWYJPEVYWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C3=CSC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization.

    Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thiazole Formation: The brominated intermediate is reacted with thioamide or a suitable thiazole precursor to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide, primary amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thiazole groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Variations

2,6-bromo-methyl), reducing steric bulk but eliminating bromine’s electronegative effects . 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS No. 886507-37-5): Methyl groups at positions 2 and 7 alter π-stacking interactions compared to the bromine-substituted analogue .

Heterocycle Modifications

  • 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole : Replaces the thiazole with a thiadiazole ring, increasing rigidity and altering hydrogen-bonding capacity .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine Imidazo[1,2-a]pyridine + thiazole 6-Br, 2-Me 309.19 High polarity; potential kinase inhibition
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine Imidazo[1,2-a]pyridine + thiazole 2-Me, 7-Me 255.32 (estimated) Enhanced π-stacking; antimicrobial screening
N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine Imidazo[1,2-a]pyridine + thiazole 2-Me, N-(4-EtO-Ph) ~365.40 (estimated) Increased lipophilicity; CNS-targeted drug design
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo[2,1-b]thiadiazole 2-Br, 6-Ph 304.14 Reactivity with secondary amines; antiviral leads

Crystallographic and Computational Studies

  • Target Compound : Structural confirmation via SHELXL refinement (SHELX suite), a standard for small-molecule crystallography .
  • Analogues : Thiadiazole derivatives require alternative refinement protocols due to higher symmetry constraints .

Biological Activity

4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C12H11BrN4S
  • Molecular Weight : 323.21 g/mol
  • CAS Number : [Not specified in the search results]

Biological Activity Overview

The biological activities of thiazole derivatives, including 4-(6-bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, have been extensively studied. These compounds exhibit a range of activities such as:

  • Antitumor Activity
    • Thiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds containing thiazole moieties have been reported with IC50 values indicating significant cytotoxicity against tumor cells.
    • A structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances antitumor activity. For example, modifications on the phenyl ring can lead to increased potency against cancer cells.
CompoundCell LineIC50 (µM)
Compound 9A4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives possess significant antibacterial activity comparable to standard antibiotics.
    • A recent study demonstrated that several thiazole-containing compounds exhibited antimicrobial activity against Staphylococcus epidermidis, suggesting potential for therapeutic applications.
CompoundMicroorganismActivity
Compound AS. epidermidisComparable to norfloxacin
Compound BE. coliSignificant inhibition

Case Studies and Research Findings

  • Antitumor Efficacy
    • In a study focusing on imidazo[1,2-a]pyridine derivatives, including thiazole analogs, researchers found that certain modifications led to enhanced interaction with tumor-associated proteins such as Bcl-2, resulting in increased apoptosis in cancer cells .
  • Antimicrobial Screening
    • A collaborative effort highlighted the synthesis and testing of new thiazole derivatives for their antimicrobial properties. The results indicated that these compounds could serve as effective alternatives to existing antibiotics due to their broad-spectrum activity .
  • Mechanistic Insights
    • Molecular dynamics simulations have provided insights into how these compounds interact with target proteins at the molecular level, enhancing our understanding of their mechanism of action and guiding future drug design efforts .

Q & A

Q. Table 1: Comparative Yields in Synthetic Routes

MethodSolventCatalystYield (%)Reference
CyclocondensationDMFI₂/KI62
Suzuki-Miyaura CouplingAcCNPd/Xphos78

Q. Table 2: Biological Activity of Structural Analogs

Analog (R-group)PDE4 IC₅₀ (nM)Cytotoxicity (µM)Reference
6-Bromo (Target Compound)12.3>50
6-CF₃8.942

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